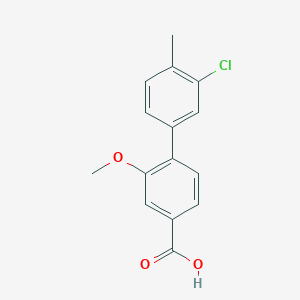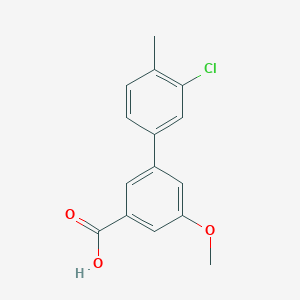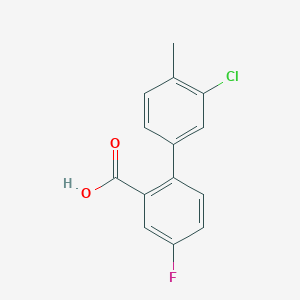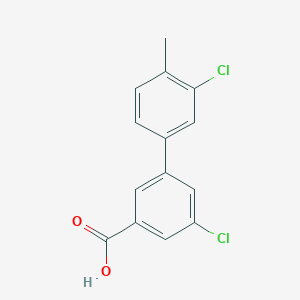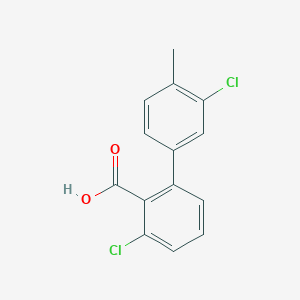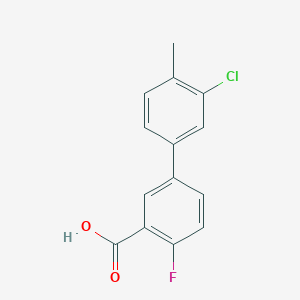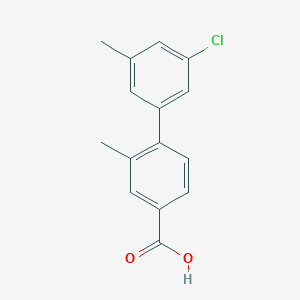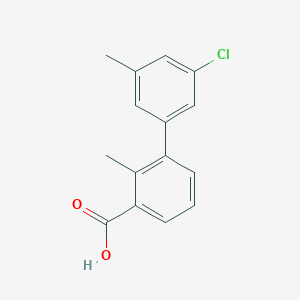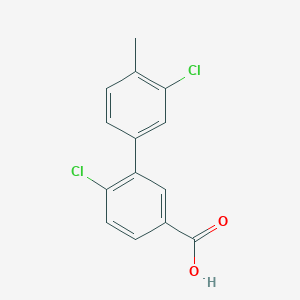
4-Chloro-3-(3-chloro-4-methylphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(3-chloro-4-methylphenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(3-chloro-4-methylphenyl)benzoic acid typically involves the chlorination of 3-(3-chloro-4-methylphenyl)benzoic acid. This process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as Friedel-Crafts acylation, followed by chlorination and subsequent purification through recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of chlorine atoms, which are electron-withdrawing groups. This makes the aromatic ring more susceptible to nucleophilic attack.
Oxidation Reactions: The methyl group attached to the aromatic ring can be oxidized to form a carboxylic acid group, further increasing the compound’s acidity.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, aldehydes.
Scientific Research Applications
Chemistry: 4-Chloro-3-(3-chloro-4-methylphenyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may also be used in the development of new drugs with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development. It can be used in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. It is also used as a precursor in the manufacture of various chemical products.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-chloro-4-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of chlorine atoms and the carboxylic acid group allows the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, altering signal transduction pathways.
Comparison with Similar Compounds
4-Chloro-3-methylphenol: This compound shares a similar structure but lacks the additional chlorine atom and the carboxylic acid group.
3-Chloro-4-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
4-Chloro-3,5-dimethylphenol: Contains an additional methyl group compared to 4-Chloro-3-(3-chloro-4-methylphenyl)benzoic acid.
Uniqueness: this compound is unique due to the presence of two chlorine atoms and a carboxylic acid group, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-3-(3-chloro-4-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-2-3-9(7-13(8)16)11-6-10(14(17)18)4-5-12(11)15/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZICFPVKFVJTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690314 |
Source


|
| Record name | 3',6-Dichloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-56-9 |
Source


|
| Record name | 3',6-Dichloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



